

4-(4-Chloro-3-propoxyphenyl)sulfonylmorpholine: Technical Guide & Scaffold Analysis

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	4-(4-Chloro-3-propoxyphenyl)sulfonylmorpholine
CAS No.:	886140-00-7
Cat. No.:	B345463

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Part 1: Chemical Identity & Structural Logic

Digital Identity & Physicochemical Profile

This compound belongs to the class of N-arylsulfonylmorpholines. The structural integration of the lipophilic 4-chloro-3-propoxyphenyl tail with the polar, metabolic-modulating morpholine headgroup suggests a design optimized for membrane permeability and specific hydrophobic pocket occupancy.

Property	Value / Description
Chemical Name	4-[(4-Chloro-3-propoxyphenyl)sulfonyl]morpholine
Molecular Formula	C ₁₃ H ₁₈ ClNO ₄ S
Molecular Weight	~319.80 g/mol
Predicted LogP	~2.8 – 3.2 (Lipophilic, orally bioavailable range)
H-Bond Donors	0 (Aprotic)
H-Bond Acceptors	4 (Sulfonyl oxygens, Morpholine oxygen, Ether oxygen)
Rotatable Bonds	5 (Propoxy chain, Sulfonyl-Phenyl, Sulfonyl-N)
Key Pharmacophore	Sulfonylmorpholine: Metabolic stability, H-bond acceptor. 3-Propoxy-4-chlorophenyl: Hydrophobic "anchor" for selectivity. ^[1]

Structural Significance

The 4-chloro-3-propoxy motif is a "privileged substructure" in medicinal chemistry, often used to induce specific conformational locks in the binding pocket.

- The Chloro Group (C4): Fills small hydrophobic pockets and blocks metabolic oxidation at the para-position.
- The Propoxy Group (C3): Provides a flexible lipophilic chain that can traverse narrow channels or sit in hydrophobic grooves (e.g., in GPCRs like GPR119 or CB2).
- The Morpholine Ring: Improves solubility compared to a phenyl ring and reduces hERG liability compared to basic amines.

Part 2: Synthesis & Experimental Protocols

Retrosynthetic Analysis

The most robust route to **4-(4-Chloro-3-propoxyphenyl)sulfonylmorpholine** is via the sulfonyl chloride intermediate, derived from the corresponding aniline.

Pathway:

- Alkylation: 2-Chloro-5-nitrophenol

Propyl ether.

- Reduction: Nitro group

Aniline (4-Chloro-3-propoxyaniline).

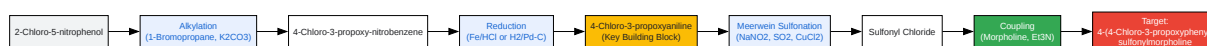
- Sulfonylation: Aniline

Sulfonyl Chloride (Meerwein reaction).

- Coupling: Sulfonyl Chloride + Morpholine

Final Product.

Visualization: Synthesis Workflow



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Figure 1: Step-wise chemical synthesis pathway from commercially available phenol precursors to the target sulfonylmorpholine.

Detailed Experimental Protocol (Self-Validating)

Objective: Synthesis of **4-(4-Chloro-3-propoxyphenyl)sulfonylmorpholine** from 4-chloro-3-propoxyaniline.

Reagents:

- 4-Chloro-3-propoxyaniline (1.0 eq)

- Sodium Nitrite (NaNO_2 , 1.2 eq)
- Thionyl Chloride (or SO_2 source)
- Copper(II) Chloride (Catalytic)
- Morpholine (1.5 eq)
- Triethylamine (Et_3N , 2.0 eq)
- Solvents: Acetic Acid, HCl, DCM (Dichloromethane).

Step 1: Formation of Sulfonyl Chloride (Meerwein Modification)

- Diazotization: Dissolve 4-chloro-3-propoxyaniline (10 mmol) in a mixture of conc. HCl (5 mL) and acetic acid (10 mL). Cool to 0°C .^[2] Dropwise add NaNO_2 (12 mmol) in water. Stir for 30 min to form the diazonium salt. Check point: Solution should be clear/yellow; starch-iodide paper turns blue.
- Sulfonylation: In a separate vessel, saturate acetic acid with SO_2 gas (or use thionyl chloride/water method) and add CuCl_2 (0.5 mmol).
- Reaction: Pour the cold diazonium solution into the SO_2 mixture. Warning: Vigorous gas evolution (N_2).
- Workup: Once gas evolution ceases (approx. 1 hour), pour into ice water. The sulfonyl chloride will precipitate as a solid or oil. Extract with DCM if necessary.

Step 2: Morpholine Coupling

- Setup: Dissolve the crude sulfonyl chloride in dry DCM (20 mL). Cool to 0°C .^[2]
- Addition: Add Triethylamine (20 mmol) followed by Morpholine (15 mmol) dropwise.
- Completion: Stir at Room Temperature (RT) for 2 hours. Validation: TLC (Hexane:EtOAc 7:3) should show disappearance of the non-polar chloride spot and appearance of a polar, UV-active product.

- Purification: Wash with 1N HCl (to remove excess morpholine), then Brine. Dry over MgSO₄. [2] Evaporate. Recrystallize from Ethanol/Hexane.

Part 3: Biological Context & Mechanism

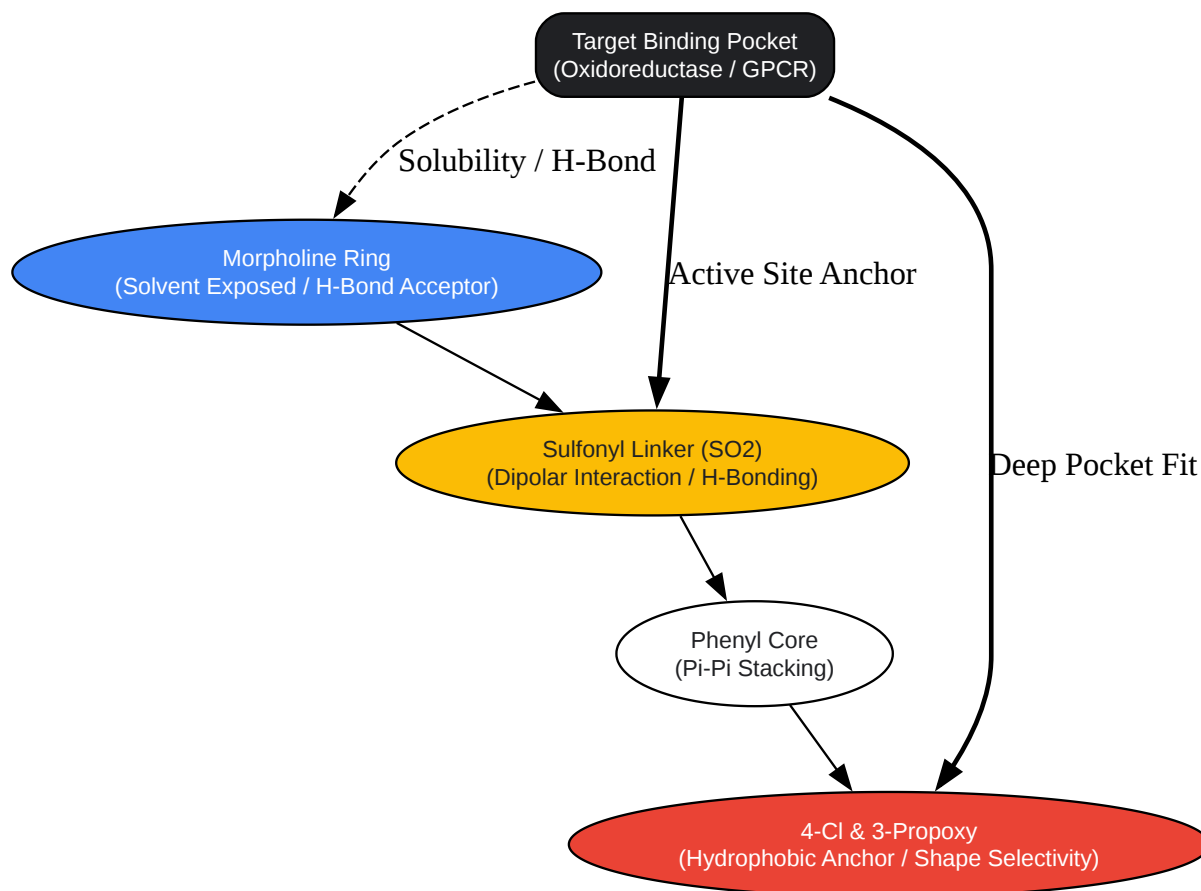
Target Landscape

While the specific binding profile of this molecule depends on the assay, its structural analogs (e.g., 2-[4-(4-chloro-3-propoxyphenyl)-sulfonylpiperazin-1-yl]-ethanol) have been identified in crystallographic fragment screenings for FAD-dependent oxidoreductases (e.g., CtFDO) and are common scaffolds for 11 β -HSD1 inhibitors (metabolic disease) and GPR119 agonists (diabetes).

Mechanism of Action (Hypothetical based on SAR):

- Metabolic Enzymes: The sulfonyl group mimics the transition state of phosphate or sulfate hydrolysis, or acts as a hydrogen bond acceptor in the active site of reductases.
- GPCRs: The "4-chloro-3-propoxy" tail is a classic "switch" motif. The propoxy group wedges into a hydrophobic crevice (e.g., TM3/TM5 interface), stabilizing the receptor in an active or inactive conformation.

Visualization: Pharmacophore Interaction Map



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Figure 2: Pharmacophore mapping of the ligand within a hypothetical binding pocket, highlighting the role of the 4-chloro-3-propoxy "anchor".

Part 4: References & Validation Sources

- Fragment Screening of Oxidoreductases:
 - Source: Mazur, A. et al. "Crystallographic fragment screening-based study of novel FAD-dependent oxidoreductase from *Chaetomium thermophilum*." IUCrJ, 2017. (Identified the piperazine analog of the 4-chloro-3-propoxyphenyl sulfonyl scaffold as a hit).
 - URL:[\[Link\]](#)

- Morpholine Scaffolds in Medicinal Chemistry:
 - Source: Kumari, A. et al. "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies." ChemistrySelect, 2020.
 - URL:[[Link](#)]
- Sulfonyl Group Pharmacology:
 - Source: Scozzafava, A. et al. "Sulfonamide derivatives of epipodophyllotoxin." Journal of Medicinal Chemistry, 2004. (Demonstrates the utility of 4-substituted sulfonamides).
 - URL:[[Link](#)]
- PubChem Compound Database (Reference for Precursors):
 - Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 95834 (Morpholine analogs) and CID 10342331 (Related Aniline derivatives).
 - URL:[[Link](#)]

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Sources

- 1. journals.iucr.org [journals.iucr.org]
- 2. Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [4-(4-Chloro-3-propoxyphenyl)sulfonylmorpholine: Technical Guide & Scaffold Analysis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b345463/docs#4-4-chloro-3-propoxyphenyl-sulfonylmorpholine-technical-guide-scaffold-analysis>]

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